molecular formula C10H14N2O2 B8197143 Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate

Cat. No.: B8197143
M. Wt: 194.23 g/mol
InChI Key: PYAJNORUHNSHBI-UHFFFAOYSA-N
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Description

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate is a heterocyclic compound that features a pyrroloimidazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and imidazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl bromoacetate with a suitable pyrrole-imidazole precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate stands out due to its unique combination of pyrrole and imidazole rings, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2} and a molecular weight of 194.23 g/mol. Its structure features a pyrrolo[1,2-c]imidazole core, which is associated with various biological activities due to its ability to interact with multiple biological targets.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their activity.
  • Receptor Interaction : It may alter receptor functions by binding to them, triggering downstream signaling pathways that lead to various biological responses.

Anti-inflammatory Effects

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, compounds derived from similar frameworks demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound's structural similarity to other pyrroloimidazole derivatives suggests potential anticancer activity. Studies have shown that related compounds can inhibit tumor cell proliferation effectively. For instance, certain derivatives have displayed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays have demonstrated that derivatives of the pyrrolo[1,2-c]imidazole core can significantly inhibit cancer cell growth. For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal effects on non-cancerous cells .
  • Animal Models : In vivo studies using mouse models have illustrated the compound's potential in reducing tumor metastasis and improving survival rates following treatment with related compounds. These findings support further exploration into its therapeutic applications in oncology .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between ethyl bromoacetate and suitable pyrrole-imidazole precursors under basic conditions (e.g., using potassium carbonate). The reactions are often conducted in organic solvents like dimethylformamide at elevated temperatures to facilitate cyclization and maximize yield .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetateC₁₀H₁₅N₃O₂Contains an amino group that may enhance biological activity
6-Methylpyrrolo[1,2-c]imidazoleC₇H₈N₂Simpler structure without the ethyl acetate side chain
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-N²-methylbenzeneamineC₁₃H₁₅N₃Additional aromatic functionality potentially alters reactivity

Properties

IUPAC Name

ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAJNORUHNSHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2CCCN2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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